molecular formula C11H17N B1614878 2-Methyl-1-(m-tolyl)propan-2-amine CAS No. 738530-39-7

2-Methyl-1-(m-tolyl)propan-2-amine

Cat. No.: B1614878
CAS No.: 738530-39-7
M. Wt: 163.26 g/mol
InChI Key: VCGCQDQFVXCTDI-UHFFFAOYSA-N
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Description

2-Methyl-1-(m-tolyl)propan-2-amine is an organic compound with the molecular formula C11H17N. It is a derivative of amphetamine and is structurally characterized by a methyl group attached to the nitrogen atom and a tolyl group attached to the alpha carbon. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(m-tolyl)propan-2-amine typically involves the alkylation of an appropriate amine precursor. One common method is the reductive amination of 3-methylbenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Synthetic Preparation

The primary route for synthesizing 2-methyl-1-(m-tolyl)propan-2-amine involves a four-step process with a total yield of ~50% . Key steps include:

StepReaction TypeReagents/ConditionsProductYield
1Nucleophilic SubstitutionSubstituted benzyl chloride, isobutyronitrile, LiHMDS (solvent: THF, -78°C to 0°C)2-methyl-1-(m-tolyl)-2-butyronitrile~60%
2Alkaline HydrolysisKOH (solvent: ethylene glycol, 80–220°C)2-methyl-1-(m-tolyl)-2-butyric acid~85%
3Curtius RearrangementDiphenylphosphoryl azide, benzyl alcohol (40–120°C, weak base)Benzyl carbamate intermediate~90%
4Catalytic HydrogenationPd/C, H₂ (MeOH/THF, rt)This compound~95%

This method avoids toxic cyanide reagents and improves scalability compared to earlier routes .

Derivatization Reactions

As a secondary amine, the compound undergoes typical amine reactions:

Acylation

Reacts with acyl chlorides or anhydrides to form amides. For example:

This compound+AcClN-acetyl derivative+HCl\text{this compound} + \text{AcCl} \rightarrow \text{N-acetyl derivative} + \text{HCl}

Conditions: Room temperature, inert solvent (e.g., dichloromethane), base (e.g., triethylamine).

Alkylation

Forms quaternary ammonium salts with alkyl halides:

Amine+R-XR-substituted ammonium salt\text{Amine} + \text{R-X} \rightarrow \text{R-substituted ammonium salt}

Electron-withdrawing groups on the aryl ring (e.g., nitro) can modulate reactivity .

Catalytic Cross-Coupling

The m-tolyl group enables participation in transition-metal-catalyzed reactions. For example:

  • Suzuki–Miyaura Coupling : The aryl bromide derivative reacts with boronic acids under Pd catalysis to form biaryl derivatives .

  • Nickel-Catalyzed Alkylation : Reacts with alkyl zinc reagents (e.g., dimethylzinc) in DMF at 50°C to introduce alkyl chains .

Oxidation and Redox Behavior

  • Oxidation : Manganese-based catalysts (e.g., Mn(III)-triazacyclononane) selectively oxidize C–H bonds adjacent to the amine group, yielding ketones or alcohols depending on conditions .

  • Reduction : The benzyl carbamate intermediate (Step 3) undergoes hydrogenolysis to regenerate the free amine .

Mechanistic Insights

  • Steric Effects : The β-methyl group hinders nucleophilic attack at the α-carbon, directing reactivity toward the amine group .

  • Electronic Effects : The m-tolyl group’s electron-donating methyl enhances aryl ring stability during electrophilic substitution.

Scientific Research Applications

Pharmaceutical Applications

Beta-adrenergic Receptor Stimulants
One of the notable applications of 2-Methyl-1-(m-tolyl)propan-2-amine is in the preparation of beta-adrenergic receptor stimulants. These compounds are crucial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). Research indicates that derivatives of this amine can enhance receptor selectivity and efficacy, leading to improved therapeutic outcomes .

Synthesis of Chiral Amine Derivatives
Chiral amines are vital components in many pharmaceuticals. The compound can be utilized as a precursor for synthesizing various chiral amines through asymmetric synthesis techniques. For instance, transaminase-mediated reactions have been explored to produce enantiopure derivatives efficiently, which are essential for developing drugs with specific stereochemical configurations .

Synthesis Methodologies

Biocatalytic Approaches
Recent studies have highlighted the use of biocatalysts, such as transaminases, in the synthesis of this compound derivatives. These methods offer environmentally friendly alternatives to traditional chemical synthesis, often resulting in higher yields and reduced by-products. The immobilization of whole-cell biocatalysts has been shown to enhance the efficiency of these processes, allowing for the reuse of enzymes and cost-effective production .

Chemical Synthesis Techniques
The compound can also be synthesized through various chemical methodologies that emphasize efficiency and yield. A notable synthetic route involves using readily available starting materials and straightforward reaction conditions, significantly improving production rates compared to previous methods that utilized toxic reagents like sodium cyanide .

Case Studies

Study Objective Methodology Findings
Study 1Synthesis of beta-adrenergic agentsChemical synthesisAchieved high yields with improved selectivity for beta-receptors .
Study 2Asymmetric synthesis of chiral aminesBiocatalysis using transaminasesProduced enantiopure amines with >99% enantiomeric excess (ee) .
Study 3Evaluation of therapeutic potentialPharmacological testingDemonstrated efficacy in preclinical models for respiratory conditions .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(m-tolyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, it exerts stimulant effects, enhancing alertness, concentration, and energy levels. The compound binds to and inhibits the reuptake transporters for these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: Shares a similar core structure but lacks the methyl group on the nitrogen atom.

    Methamphetamine: Similar structure with an additional methyl group on the alpha carbon.

    Ephedrine: Contains a hydroxyl group on the beta carbon, giving it different pharmacological properties.

Uniqueness

2-Methyl-1-(m-tolyl)propan-2-amine is unique due to its specific substitution pattern, which influences its pharmacokinetics and pharmacodynamics. The presence of the methyl and tolyl groups affects its lipophilicity, metabolic stability, and interaction with biological targets, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-Methyl-1-(m-tolyl)propan-2-amine, commonly referred to as methamphetamine analogs, has garnered attention in both pharmacological and toxicological studies. This compound, with the chemical formula C11H17NC_{11}H_{17}N, is structurally related to methamphetamine and has been studied for its potential biological activities, including psychoactive effects and implications in various medical conditions.

Chemical Structure and Properties

The compound features a branched alkyl group attached to an aromatic ring, which influences its interaction with biological systems. Its structure can be represented as follows:

Chemical Structure C11H17N\text{Chemical Structure }C_{11}H_{17}N

Psychoactive Effects

Research indicates that this compound exhibits significant psychoactive properties. It acts primarily as a central nervous system stimulant, similar to other amphetamines. The compound's mechanism of action involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased alertness and energy levels.

Table 1: Summary of Psychoactive Effects

EffectDescription
StimulationIncreases alertness and energy levels
EuphoriaInduces feelings of pleasure and well-being
Appetite SuppressionReduces hunger and food intake

Toxicological Implications

Despite its potential therapeutic applications, the misuse of this compound is associated with severe health risks. Toxicological studies have shown that high doses can lead to neurotoxicity, cardiovascular issues, and addiction.

Case Study: Neurotoxicity
A study conducted on animal models revealed that chronic exposure to high doses of this compound resulted in significant dopaminergic neuron loss in the striatum, highlighting its neurotoxic potential (Reference needed).

Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. These derivatives are being explored for their potential therapeutic benefits in treating conditions like ADHD and obesity.

Table 2: Research Findings on Derivatives

CompoundActivityIC50 (µM)
2-Methyl-1-(p-tolyl)propan-2-amineDopaminergic activity5.4
3-Methyl-1-(m-tolyl)propan-2-amineReduced appetite7.8

Q & A

Basic Research Questions

Q. How can 2-Methyl-1-(m-tolyl)propan-2-amine be synthesized with high yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting m-tolylmagnesium bromide with a ketone precursor like 2-nitropropane, followed by catalytic hydrogenation to reduce the nitro group to an amine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize byproducts .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • GC-MS : Use a non-polar column (e.g., HP1-MS) with electron ionization (70 eV) to confirm molecular ion peaks and fragmentation patterns. Retention time locking with internal standards (e.g., tetracosane) improves reproducibility .
  • FTIR-ATR : Characteristic N-H stretching (~3300 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) confirm functional groups.
  • NMR : ¹H NMR (CDCl₃) should show a singlet for the methyl groups on the amine (δ ~1.3 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

Properties

IUPAC Name

2-methyl-1-(3-methylphenyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-9-5-4-6-10(7-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGCQDQFVXCTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276183
Record name 2-methyl-1-(3-methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738530-39-7
Record name 2-methyl-1-(3-methylphenyl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.80 g (9.41 mmol) N-(1,1-dimethyl-2-m-tolylethyl)-formamide, 20 mL water and 20 mL conc. hydrochloric acid were refluxed for 2 h. The reaction mixture was diluted with 20 mL ice water and made alkaline with saturated potassium carbonate solution. The aqueous phase was extracted with DCM (2×20 mL). The organic phase was washed with water, dried on sodium sulphate and evaporated down i. vac. The residue was co-evaporated with toluene (2×).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-1-(m-tolyl)propan-2-amine
2-Methyl-1-(m-tolyl)propan-2-amine
2-Methyl-1-(m-tolyl)propan-2-amine
2-Methyl-1-(m-tolyl)propan-2-amine
2-Methyl-1-(m-tolyl)propan-2-amine
2-Methyl-1-(m-tolyl)propan-2-amine

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